Cholesta-4,7-dien-3-one
Overview
Description
Cholesta-4,7-dien-3-one: is a steroidal compound with the molecular formula C27H42O . It is a derivative of cholesterol and is characterized by the presence of double bonds at the 4th and 7th positions and a ketone group at the 3rd position. This compound is of significant interest in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroids.
Scientific Research Applications
Chemistry: Cholesta-4,7-dien-3-one is used as an intermediate in the synthesis of various steroidal compounds. It serves as a precursor for the synthesis of androstenedione and other steroid hormones .
Biology: In biological research, this compound is used to study the metabolism of cholesterol and its derivatives. It is also used in the investigation of enzyme-catalyzed reactions involving steroids .
Medicine: It is also being explored for its role in the synthesis of vitamin D analogs .
Industry: In the industrial sector, this compound is used in the production of steroidal intermediates and as a starting material for the synthesis of various pharmaceuticals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Cholesterol: Cholesta-4,7-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions.
Isomerization: Another method involves the isomerization of cholesta-4,6-dien-3-one to this compound using specific catalysts and reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cholesta-4,7-dien-3-one undergoes oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Major Products Formed:
Cholesta-4,6-dien-3-one: Formed through isomerization reactions.
Cholesta-4-en-3-one: Formed through reduction reactions.
Mechanism of Action
Cholesta-4,7-dien-3-one exerts its effects primarily through its role as an intermediate in the biosynthesis of steroids. It undergoes enzymatic transformations to form various biologically active steroids. The compound interacts with specific enzymes such as cholesterol oxidase and steroid dehydrogenases , which catalyze its conversion to other steroidal compounds .
Comparison with Similar Compounds
Cholesta-4,6-dien-3-one: Similar in structure but with double bonds at the 4th and 6th positions.
Cholesta-4-en-3-one: Lacks the double bond at the 7th position.
Cholesta-3,5-dien-7-one: Has double bonds at the 3rd and 5th positions and a ketone group at the 7th position.
Uniqueness: Cholesta-4,7-dien-3-one is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of various steroids. Its distinct structure allows it to participate in specific enzymatic reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,17-19,23-25H,6-9,11-16H2,1-5H3/t19-,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZVVVDTKTSRR-JRFVBUDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937470 | |
Record name | Cholesta-4,7-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16826-35-0 | |
Record name | Cholesta-4,7-dien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016826350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-4,7-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.